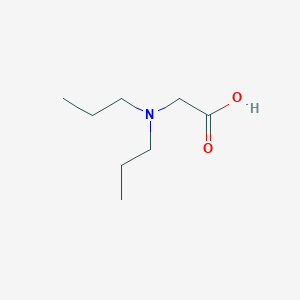

2-(dipropylamino)acetic Acid

Description

Properties

IUPAC Name |

2-(dipropylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-5-9(6-4-2)7-8(10)11/h3-7H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRBEBKFXYLKHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437029 | |

| Record name | Di-n-propylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23590-02-5 | |

| Record name | N,N-Dipropylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23590-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-propylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(dipropylamino)acetic acid typically involves the reaction of dipropylamine with chloroacetic acid. The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:

ClCH2COOH+(CH3CH2CH2)2NH→(CH3CH2CH2)2NCH2COOH+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Dipropylamino)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Formation of amides or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(Dipropylamino)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of polymers and other industrial chemicals to improve product quality and efficiency.

Mechanism of Action

The mechanism of action of 2-(dipropylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include modulation of metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 23590-02-5

- Molecular Formula: C₈H₁₇NO₂

- Molecular Weight : 159.23 g/mol

- Structure: A glycine derivative with two propyl groups attached to the amino nitrogen (N,N-dipropyl substitution) .

Applications: Primarily used as a research chemical in organic synthesis and pharmaceutical intermediate preparation.

Comparison with Structurally Related Compounds

2-(Dimethylamino)acetic Acid

- CAS No.: 1118-68-9 .

- Molecular Formula: C₄H₉NO₂

- Molecular Weight : 103.12 g/mol

- Key Differences :

- Substituents : Dimethyl groups (vs. dipropyl in the target compound).

- Solubility : Highly soluble in water and polar solvents due to smaller alkyl chains .

- Applications : Used in peptide synthesis and as a buffer component. Lower lipophilicity limits its utility in hydrophobic systems compared to the dipropyl variant .

2-(Isopropylamino)-2-oxoacetic Acid

- CAS No.: 29262-57-5 .

- Molecular Formula: C₅H₉NO₃

- Molecular Weight : 131.13 g/mol

- Key Differences: Functional Group: Contains a ketone (oxo) group adjacent to the amino group. Reactivity: The oxo group increases electrophilicity, enabling nucleophilic additions—unlike the dipropylaminoacetic acid, which lacks this reactivity .

Acetic Acid, 2-[2-(Dipropylamino)-2-oxoethoxy]

- CAS No.: 290309-79-4 .

- Molecular Formula: C₁₀H₁₉NO₄

- Molecular Weight : 217.26 g/mol

- Key Differences: Ether Linkage: Incorporates an ethoxy group between the dipropylamino and acetic acid moieties. Applications: Likely used in prodrug formulations due to hydrolyzable ether bonds, a feature absent in the simpler dipropylaminoacetic acid .

2-[2-(Dipropylamino)ethyl]-6-nitrophenyl Acetic Acid Hydrochloride

- CAS No.: 91374-25-3 .

- Molecular Formula : C₁₆H₂₄N₂O₄·HCl

- Molecular Weight : 344.83 g/mol

- Key Differences: Aromatic System: Contains a nitro-substituted phenyl ring, enabling π-π interactions in receptor binding.

Structural and Functional Analysis

Structural Features Influencing Properties

Key Observations :

- Longer alkyl chains (dipropyl) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility.

- Oxo and ether groups introduce distinct reactivities, enabling targeted modifications .

Biological Activity

2-(Dipropylamino)acetic acid (DPA) is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound, with the CAS number 23590-02-5, is structurally related to amino acids and has been investigated for its effects on various biological systems. The following sections will outline its biological activity, mechanisms of action, and relevant research findings.

DPA is hypothesized to function primarily as a kinase inhibitor , which suggests its involvement in regulating cellular pathways associated with growth and proliferation. This mechanism may lead to various downstream effects in cellular signaling and metabolism.

Target Pathways

- Protein Kinases : DPA may inhibit specific protein kinases, which play critical roles in cell signaling pathways.

- Neurotransmitter Reuptake : Similar compounds have been shown to block neurotransmitter reuptake, potentially enhancing synaptic transmission.

Pharmacokinetics

The pharmacokinetic profile of DPA indicates that it is well-absorbed when administered orally, widely distributed throughout the body, metabolized primarily in the liver, and excreted via urine. Its molecular weight is approximately 249.26 g/mol, with a predicted density of 1.275 g/cm³.

Biological Activities

Research has identified several biological activities associated with DPA:

- Antimicrobial Activity : DPA exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. Studies have shown that it can disrupt bacterial cell membranes and inhibit growth.

- Anticancer Potential : Preliminary studies suggest that DPA may induce apoptosis in cancer cells through mechanisms involving kinase inhibition, leading to reduced cell viability in various cancer cell lines.

- Neuropharmacological Effects : Given its structural similarity to neurotransmitters, DPA may influence neurological functions, potentially serving as a modulator in conditions such as depression or anxiety.

Table 1: Summary of Biological Activities of DPA

| Activity | Effect | Reference |

|---|---|---|

| Antibacterial | Inhibits growth of E. coli | |

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Neurotransmitter Modulation | Potential antidepressant effects |

Case Study: Anticancer Activity

In a study examining the effects of DPA on breast cancer cell lines (MCF-7), it was found that treatment with DPA resulted in a significant decrease in cell viability (IC50 = 30 µM). The mechanism was linked to the induction of apoptosis via the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 2-(dipropylamino)acetic Acid, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer: The synthesis typically involves alkylation of glycine derivatives or reductive amination of dipropylamine with glyoxylic acid. Optimization includes adjusting reaction temperature (e.g., maintaining 0–5°C to suppress side reactions) and solvent choice (e.g., dichloromethane for better solubility of intermediates). Purification via column chromatography or recrystallization using ethanol/water mixtures can reduce impurities. Reaction monitoring with thin-layer chromatography (TLC) or inline FTIR helps track progress and identify by-products .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound, and how are they validated?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the presence of dipropylamino and acetic acid moieties. For example, the α-proton adjacent to the amino group appears as a triplet at δ 3.2–3.5 ppm.

- Infrared Spectroscopy (IR): Stretching vibrations for C=O (1700–1720 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate functional groups.

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 188.15). Validation involves comparing spectral data with computational simulations (e.g., PubChem records) or certified reference standards .

Advanced Research Questions

Q. How can HPLC-UV be optimized to quantify trace impurities in this compound, and what column parameters are critical?

- Methodological Answer:

- Column Selection: Use a reversed-phase C18 column (150 mm × 4.6 mm, 3.5 µm particle size) for high resolution.

- Mobile Phase: A gradient of ammonium acetate buffer (pH 2.5) and acetonitrile/methanol (70:30) improves peak separation.

- Detection: UV detection at 210 nm captures amino and carboxylic acid chromophores. System suitability tests (e.g., tailing factor < 2.0, plate count > 2000) ensure reproducibility. Impurity thresholds should align with ICH Q3A guidelines (<0.15% for unknown impurities) .

Q. What experimental strategies resolve discrepancies between theoretical and observed yields in this compound synthesis?

- Methodological Answer:

- Side Reaction Analysis: Investigate competing pathways (e.g., over-alkylation) using LC-MS to identify by-products.

- Catalyst Screening: Test palladium or nickel catalysts for reductive amination efficiency. Kinetic studies (e.g., varying reaction time) optimize turnover rates.

- Yield Calculation: Compare gravimetric yields with purity-adjusted yields from quantitative NMR (qNMR) to account for unreacted starting materials .

Q. How does pH affect the stability of this compound in aqueous solutions, and what degradation products form under accelerated conditions?

- Methodological Answer:

- Stability Protocol: Incubate solutions at pH 3–9 (40°C, 75% humidity) for 14 days. Monitor degradation via HPLC with charged aerosol detection (CAD).

- Degradation Pathways: Acidic conditions (pH < 4) promote hydrolysis of the amino group, forming dipropylamine and glycolic acid. Alkaline conditions (pH > 8) induce decarboxylation.

- Analytical Validation: Use LC-MS/MS to confirm degradation products and establish degradation kinetics (e.g., first-order rate constants) .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer:

- Solubility Testing: Conduct shake-flask experiments in solvents like water, ethanol, and hexane at 25°C. Use UV-Vis spectroscopy or HPLC to quantify saturation points.

- Thermodynamic Analysis: Calculate Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies. For example, high δP values explain poor solubility in hexane despite dipole interactions in ethanol .

Q. What computational methods predict the pKa of this compound, and how do they compare with experimental values?

- Methodological Answer:

- Software Tools: Use MarvinSketch (ChemAxon) or ACD/pKa DB for in silico predictions.

- Experimental Validation: Perform potentiometric titration in 0.1 M KCl. The amino group (pKa ~9.5) and carboxylic acid (pKa ~2.8) should align with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set). Discrepancies >0.5 units suggest conformational flexibility or solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.